3-(4-((3-Bromophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone
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Overview
Description
3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, featuring a bromobenzyl group and a hydroxymethyl group, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This step may involve the reaction of the oxazolidinone intermediate with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone (Finkelstein reaction) or other nucleophiles under appropriate conditions.
Major Products
Oxidation: 3-(4-((3-Carboxybenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Reduction: 3-(4-((Benzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as an antibacterial or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The presence of the bromobenzyl and hydroxymethyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Comparison
3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one differs from these compounds in its specific substituents, which may confer unique properties such as increased potency, selectivity, or reduced resistance development.
Conclusion
3-(4-((3-Bromobenzyl)oxy)phenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound with potential applications in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential biological activity, making it a valuable subject for further study.
Properties
CAS No. |
70133-32-3 |
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Molecular Formula |
C17H16BrNO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3-[4-[(3-bromophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16BrNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2 |
InChI Key |
LWFMZQGLJGNUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)CO |
Origin of Product |
United States |
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